molecular formula C21H23ClN2O3 B6778227 N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide

N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide

Cat. No.: B6778227
M. Wt: 386.9 g/mol
InChI Key: HGPXVDYCPYCJIU-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclobutyl ring, a chlorophenyl group, and a morpholine ring

Properties

IUPAC Name

N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c22-17-6-4-14(5-7-17)16-10-18(11-16)23-21(26)24-8-9-27-20(13-24)15-2-1-3-19(25)12-15/h1-7,12,16,18,20,25H,8-11,13H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPXVDYCPYCJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2CC(C2)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable dienes and dienophiles under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a reaction, using chlorobenzene and an appropriate acylating agent in the presence of a Lewis acid catalyst.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a reaction involving an appropriate amine and an epoxide.

    Coupling of the Functional Groups: The final step involves coupling the cyclobutyl, chlorophenyl, and morpholine groups through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-methoxyphenyl)morpholine-4-carboxamide
  • N-[3-(4-bromophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide
  • N-[3-(4-chlorophenyl)cyclobutyl]-2-(4-hydroxyphenyl)morpholine-4-carboxamide

Uniqueness

N-[3-(4-chlorophenyl)cyclobutyl]-2-(3-hydroxyphenyl)morpholine-4-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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